4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C11H8ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring attached to a benzene sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3-hydroxypyridine. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride: Similar structure but with the pyridine ring attached at the 4-position.
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride: Similar structure but with the pyridine ring attached at the 2-position.
Uniqueness
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is unique due to the position of the pyridine ring, which can influence its reactivity and the types of derivatives it can form. The 3-position attachment provides distinct electronic and steric properties compared to its 2- and 4-position counterparts.
Properties
IUPAC Name |
4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMZUVZCTQBNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.